molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% CAS No. 85719-56-8

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%

Cat. No. B6288683
CAS RN: 85719-56-8
M. Wt: 448.7 g/mol
InChI Key: FNNZHLBSYLLCRW-UHFFFAOYSA-L
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Description

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% (abbreviated as Pd(DMPP)Cl2) is a coordination compound of palladium, a transition metal, and the ligand [(2-dimethylamino)propyldiphenylphosphine]. It is an organometallic compound with a wide range of applications in chemical synthesis, catalysis, and scientific research.

Scientific Research Applications

Pd(DMPP)Cl2 has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of polymersization catalysts, such as polyethylene and polypropylene. Pd(DMPP)Cl2 is also used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.

Mechanism of Action

Pd(DMPP)Cl2 acts as a catalyst in the synthesis of organic compounds by facilitating the formation of reactive intermediates. The mechanism of action of Pd(DMPP)Cl2 is based on the coordination of the palladium atom with the phosphine ligand. The coordination of the palladium atom with the phosphine ligand facilitates the formation of reactive intermediates, which can then undergo further reactions to form the desired products.
Biochemical and Physiological Effects
Pd(DMPP)Cl2 has been shown to have no adverse effects on human health. However, it is important to note that the compound has not been extensively tested and should be handled with caution. In addition, the compound should not be ingested or inhaled.

Advantages and Limitations for Lab Experiments

Pd(DMPP)Cl2 has several advantages for lab experiments. It is a relatively inexpensive and easy to use catalyst. In addition, it is a highly efficient catalyst, which can facilitate the synthesis of a wide range of organic compounds. The main limitation of Pd(DMPP)Cl2 is that it must be handled with caution as it is a potentially hazardous compound.

Future Directions

There are several potential future directions for Pd(DMPP)Cl2. One potential direction is the development of new catalysts based on the Pd(DMPP)Cl2 structure. Another potential direction is the development of new methods for the synthesis of organic compounds using Pd(DMPP)Cl2. Additionally, further research could be conducted to explore the potential applications of Pd(DMPP)Cl2 in the synthesis of pharmaceuticals and nanomaterials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Pd(DMPP)Cl2.

Synthesis Methods

Pd(DMPP)Cl2 is synthesized via a three-step process. The first step involves the reaction of diphenylphosphine with 2-dimethylaminopropene to form the phosphine ligand [(2-dimethylamino)propyldiphenylphosphine]. The second step involves the reaction of the phosphine ligand with palladium(II) chloride to form the Pd(DMPP)Cl2 complex. The third step involves the purification of the Pd(DMPP)Cl2 complex. The overall reaction can be represented as:
2-Dimethylaminopropene + Diphenylphosphine → [(2-dimethylamino)propyldiphenylphosphine]
[(2-dimethylamino)propyldiphenylphosphine] + PdCl2 → Pd(DMPP)Cl2

properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNZHLBSYLLCRW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2NPPd
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride

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